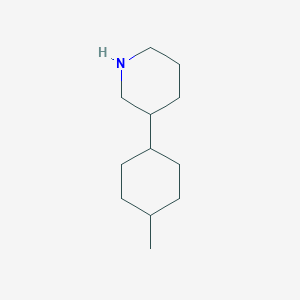

3-(4-Methylcyclohexyl)piperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H23N |

|---|---|

Molecular Weight |

181.32 g/mol |

IUPAC Name |

3-(4-methylcyclohexyl)piperidine |

InChI |

InChI=1S/C12H23N/c1-10-4-6-11(7-5-10)12-3-2-8-13-9-12/h10-13H,2-9H2,1H3 |

InChI Key |

UAVXQZSQGXVWOY-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(CC1)C2CCCNC2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 4 Methylcyclohexyl Piperidine and Analogues

Strategic Approaches to Core Structure Synthesis

The creation of the fundamental 3-(4-methylcyclohexyl)piperidine structure relies on several key synthetic strategies. These methods are designed to efficiently construct the piperidine (B6355638) ring, often with control over stereochemistry, and to incorporate the desired cyclohexyl moiety.

Hydrogenation of Pyridine (B92270) Derivatives

A prevalent and effective method for synthesizing piperidines is through the hydrogenation of corresponding pyridine precursors. researchgate.netmdpi.com This approach involves the reduction of the aromatic pyridine ring to a saturated piperidine ring. For the synthesis of this compound, the starting material would be 3-(4-methylcyclohexyl)pyridine.

The hydrogenation process typically employs a catalyst and a hydrogen source. Various catalytic systems have been developed to achieve this transformation with high efficiency and selectivity. mdpi.com

Catalytic Systems for Pyridine Hydrogenation:

| Catalyst | Hydrogen Source | Conditions | Notes |

| Rhodium (Rh) on Carbon | H₂ gas | Ambient temperature and pressure | Can be performed in an anion-exchange membrane electrolyzer for high efficiency. researchgate.netnih.gov |

| Ruthenium (Ru) complexes | H₂ gas | - | Effective for various pyridine derivatives. mdpi.com |

| Iridium (Ir) complexes | H₂ gas | - | Used for asymmetric hydrogenation of pyridinium (B92312) salts. mdpi.com |

| Palladium (Pd) on Carbon | H₂ gas or transfer hydrogenation reagents | Mild conditions | A versatile and widely used catalyst. organic-chemistry.org |

| Cobalt (Co) nanoparticles | H₂ gas | Acid-free conditions | Offers good yields and selectivity. mdpi.com |

| Sodium in ethanol | - | - | A classical method, though may not be suitable for substrates with sensitive functional groups. sciencemadness.org |

The choice of catalyst and reaction conditions can influence the stereochemical outcome of the hydrogenation, which is particularly important when chiral centers are present or created during the reaction. For instance, the hydrogenation of disubstituted pyridines can lead to the diastereoselective formation of cis-piperidines. nih.gov

Multicomponent Reaction Strategies for Piperidine Scaffolds

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like piperidines from simple starting materials in a single step. taylorfrancis.com These reactions are highly valued for their ability to generate molecular diversity and complexity quickly.

Several MCRs have been developed for the synthesis of highly functionalized piperidine derivatives. taylorfrancis.comacs.org While a direct MCR for this compound is not explicitly detailed in the provided context, the general strategies can be adapted. For example, a one-pot, three-component reaction involving an aromatic aldehyde, an amine, and an acetoacetic ester can yield a functionalized piperidine scaffold. taylorfrancis.com To synthesize the target molecule, one could envision a strategy where a fragment containing the 4-methylcyclohexyl group is incorporated into one of the starting materials.

A notable example of an MCR for piperidine synthesis involves the reaction of benzaldehyde, aniline, and acetoacetate (B1235776) ester, catalyzed by an immobilized lipase, showcasing the potential of biocatalysis in this field. rsc.org

Innovative Approaches in Organic Synthesis for Complex Architectures

Modern organic synthesis has introduced a variety of innovative methods for constructing complex molecular architectures, including those containing the piperidine motif. These advanced strategies often provide access to structures that are challenging to obtain through traditional methods.

One such approach is the use of rhodium-catalyzed C-H insertion and cyclopropanation reactions to functionalize the piperidine ring at specific positions. researchgate.netnih.gov This allows for the late-stage introduction of substituents, offering a flexible route to a variety of analogs. For instance, by carefully selecting the catalyst and protecting groups on the piperidine nitrogen, it is possible to direct the functionalization to the C2, C3, or C4 position. researchgate.netnih.gov

Another innovative strategy involves the dearomatization/hydrogenation of fluoropyridines using rhodium(I) or palladium catalysts to access all-cis-(multi)fluorinated piperidines. mdpi.com This method highlights the ability to create highly specific and complex substitution patterns on the piperidine ring.

Derivatization and Functionalization Strategies

Once the core this compound structure is established, further derivatization and functionalization can be carried out to explore structure-activity relationships and develop new analogs with desired properties.

Incorporation of Diverse Substituents on the Piperidine and Cyclohexyl Moieties

The introduction of various substituents on both the piperidine and cyclohexyl rings is a key strategy for modifying the properties of the parent compound. This can be achieved through a variety of synthetic transformations.

For the piperidine ring, N-substitution is a common modification. The nitrogen atom can be functionalized with a wide range of groups, including alkyl, aryl, and acyl moieties. nih.gov Additionally, substituents can be introduced at the carbon atoms of the piperidine ring using methods like diastereoselective lithiation followed by trapping with an electrophile. nih.gov

The cyclohexyl ring can also be functionalized. For example, analogues of N-(2-chloroethyl)-N'-(trans-4-methylcyclohexyl)-N-nitrosourea (MeCCNU) have been synthesized where the methyl group is replaced by substituents such as -CO₂H, -CH₂CO₂H, -CO₂Me, -CH₂OAc, -CH₂Cl, and -OMe. nih.gov The synthesis of these analogs often involves starting with a correspondingly substituted cyclohexanone (B45756) or cyclohexanol. nih.gov

The relative stereochemistry of the substituents on the cyclohexyl ring is crucial and can be established using techniques like NMR spectroscopy and X-ray crystallography. nih.gov

Synthesis of Perfluorinated Analogues

The synthesis of perfluorinated analogues of piperidines has gained attention due to the unique properties that fluorine atoms impart to organic molecules. mdpi.com A method for accessing all-cis-(multi)fluorinated piperidines involves the rhodium(I)-catalyzed dearomatization/hydrogenation of the corresponding fluoropyridines. mdpi.com This strategy allows for the creation of piperidines with multiple fluorine substituents in a stereocontrolled manner.

Another approach involves the use of a rhodium catalyst for the synthesis of 3-substituted piperidines bearing partially fluorinated alkyl groups. nih.gov These reactions often proceed under mild conditions and in shorter reaction times compared to other methods.

Preparation of Key Intermediates for Conjugate Formation

The synthesis of functionalized piperidine derivatives is essential for their subsequent conjugation to other molecules, such as proteins, polymers, or reporter labels. These intermediates are typically equipped with reactive functional groups that can participate in bioconjugation reactions.

A common strategy for preparing such intermediates involves the introduction of functional groups onto the piperidine ring. For instance, the synthesis of aminopiperidine derivatives provides a versatile handle for conjugation. One approach starts with 1-benzyl-4-methyl-3-piperidinol, which can be converted to a halogenated intermediate using a halogenating agent like thionyl chloride. google.com Subsequent reaction with a primary amine, such as methylamine, in the presence of an acid binding agent, yields the corresponding N-methylamino derivative. google.com This secondary amine can then be further functionalized or used directly for conjugation.

Another approach involves the synthesis of piperidines bearing carboxylic acid or ester functionalities. These can be prepared through various synthetic routes, including those starting from pyridone derivatives. researchgate.net The carboxylic acid or ester group can then be activated to form an amide bond with an amine-containing molecule, a common strategy in bioconjugation.

Furthermore, the introduction of a protected amino group at a specific position on the piperidine ring allows for late-stage deprotection and conjugation. For example, a tert-butoxycarbonyl (Boc) protecting group can be used, which is stable under many reaction conditions but can be readily removed with acid to reveal the free amine for subsequent reactions. google.com The synthesis of such Boc-protected amino-piperidine intermediates has been reported, providing a valuable building block for conjugate synthesis. google.com

The table below summarizes key intermediates that can be utilized for conjugate formation.

| Intermediate | Functional Group for Conjugation | Synthetic Precursor | Reference |

| (3R,4R)-N,4-dimethyl-1-(phenylmethyl)-3-piperidinamine | Secondary Amine | 1-benzyl-4-methyl-3-piperidinol | google.com |

| 3-Carboxypiperidine derivatives | Carboxylic Acid | 2-Pyridone | researchgate.net |

| (3S,5S)-3-(tert-butoxycarbonylamino)-5-methyl-N-benzyl-piperidine | Primary Amine (after deprotection) | Protected L-glutamic acid | google.com |

Stereoselective Synthesis and Isomer Resolution

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the ability to control the stereochemical outcome of a synthesis and to separate stereoisomers is of utmost importance in the preparation of this compound and its analogues, which can exist as multiple diastereomers and enantiomers.

The separation of stereoisomers can be achieved through various resolution techniques. Chiral resolution is a powerful method for separating enantiomers from a racemic mixture. This often involves the use of a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization due to their different physical properties, such as solubility. numberanalytics.com For example, in the synthesis of a chiral piperidine amine compound, (2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]succinic acid has been used as a chiral resolving agent to separate the desired (3R,4R) isomer. google.com

Kinetic resolution is another effective technique for obtaining enantioenriched amines. nih.gov This method relies on the differential reaction rates of enantiomers with a chiral catalyst or reagent. For instance, the catalytic kinetic resolution of disubstituted piperidines has been demonstrated using chiral hydroxamic acids, leading to high selectivity factors. nih.gov

Chromatographic methods are also widely employed for the separation of stereoisomers. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a common and effective technique for analytical and preparative-scale separations of enantiomers. numberanalytics.com

The table below highlights different resolution techniques applicable to piperidine derivatives.

| Resolution Technique | Principle | Example Application | Reference |

| Chiral Resolution | Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on different physical properties. | Separation of (3R,4R)-N,4-dimethyl-1-(phenylmethyl)-3-piperidinamine using (2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]succinic acid. | google.com |

| Catalytic Kinetic Resolution | Differential reaction rates of enantiomers with a chiral catalyst. | Resolution of disubstituted piperidines using chiral hydroxamic acids. | nih.gov |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | General technique for separation of chiral compounds. | numberanalytics.com |

Controlling the stereochemistry during the synthesis itself is often a more efficient approach than resolving a mixture of isomers. Stereoselective synthesis aims to produce a single desired stereoisomer as the major product.

One strategy involves the use of chiral auxiliaries. A chiral auxiliary can be temporarily incorporated into the starting material to direct the stereochemical course of a reaction, and is then removed in a subsequent step. This approach has been used to control the stereochemistry at the C-3 and C-4 positions of the piperidine ring. google.com

Catalyst-controlled C-H functionalization is another powerful tool for the stereoselective synthesis of substituted piperidines. nih.gov By selecting the appropriate catalyst and protecting group on the piperidine nitrogen, it is possible to direct functionalization to specific positions (C-2, C-3, or C-4) with high regio- and diastereoselectivity. nih.gov

Furthermore, the stereoselective reduction of a double bond in a tetrahydropyridine (B1245486) precursor can lead to the formation of a specific diastereomer of the corresponding piperidine. Chemo-enzymatic methods, which combine chemical reduction with a stereoselective biocatalytic step, have been developed for the synthesis of stereo-enriched 3- and 3,4-substituted piperidines. researchgate.net

The stereoselective synthesis of 3-substituted and 3,4-disubstituted piperidine derivatives can also be achieved starting from 2-pyridone. researchgate.net After N-functionalization with a chiral carbohydrate auxiliary, subsequent nucleophilic additions and reactions with electrophiles can proceed with high stereoselectivity. researchgate.net

The following table summarizes methods for controlling stereochemistry in the synthesis of piperidine derivatives.

| Stereocontrol Method | Description | Example | Reference |

| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. | Control of stereochemistry at C-3 and C-4 of the piperidine ring. | google.com |

| Catalyst-Controlled C-H Functionalization | Use of a chiral catalyst to direct the site and stereoselectivity of C-H bond functionalization. | Regio- and diastereoselective functionalization of piperidines at C-2, C-3, or C-4. | nih.gov |

| Chemo-enzymatic Reduction | Combination of a chemical reduction with a stereoselective enzymatic reaction. | Synthesis of stereo-enriched 3- and 3,4-substituted piperidines from activated pyridines. | researchgate.net |

| Substrate-Controlled Diastereoselective Reactions | Use of a chiral substrate to influence the stereochemical outcome of a reaction. | Stereoselective synthesis of 3,4-disubstituted piperidines starting from N-galactosylated 2-pyridone. | researchgate.net |

Structure Activity Relationship Sar Investigations of 3 4 Methylcyclohexyl Piperidine Analogues

Analysis of Structural Features Influencing Biological Target Interactions

The affinity and efficacy of 3-(4-methylcyclohexyl)piperidine analogues are profoundly influenced by the substitution patterns on both the cyclohexyl and piperidine (B6355638) rings. These modifications can alter the molecule's size, shape, lipophilicity, and electronic distribution, thereby modulating its interaction with the target protein.

Impact of Methylcyclohexyl Moiety Substitutions

Substitutions on the methylcyclohexyl moiety can significantly impact the biological activity of this compound analogues. The position and stereochemistry of the methyl group, as well as the introduction of other substituents, can lead to substantial changes in binding affinity and functional activity.

Research on related 1-(1-phenyl-2-methylcyclohexyl)piperidines and 1-(1-phenyl-4-methylcyclohexyl)piperidines has demonstrated the critical nature of the methyl group's placement on the cyclohexyl ring. For instance, the (-)-trans-1-(1-phenyl-2-methylcyclohexyl)piperidine isomer was found to be approximately five times more potent than the parent compound, phencyclidine (PCP), in in-vitro binding assays and twice as potent in in-vivo studies. nih.gov This highlights the profound impact of the methyl group's position and the resulting stereochemistry on the molecule's interaction with the PCP binding site. In contrast, the racemic cis-1-(1-phenyl-2-methylcyclohexyl)piperidine and its individual enantiomers were essentially inactive, underscoring the importance of the relative orientation of the substituents on the cyclohexyl ring. nih.gov

| Compound | In Vitro Potency (vs. PCP) | In Vivo Potency (vs. PCP) |

| (-)-trans-1-(1-phenyl-2-methylcyclohexyl)piperidine | ~5x more potent | 2x more potent |

| (+)-trans-1-(1-phenyl-2-methylcyclohexyl)piperidine | - | - |

| cis-1-(1-phenyl-2-methylcyclohexyl)piperidine (racemic) | Inactive | Inactive |

| cis-Ph/Me 1-(1-phenyl-4-methylcyclohexyl)piperidine | More potent than trans isomer | - |

| trans-Ph/Me 1-(1-phenyl-4-methylcyclohexyl)piperidine | Less potent than cis isomer | - |

Data sourced from Kalbaugh et al. (2006) nih.gov

Positional Isomerism and Affinity Modulation

The relative positions of the substituents on both the piperidine and cyclohexyl rings are a key determinant of biological activity. Shifting the cyclohexyl group from the 3-position to other positions on the piperidine ring, or altering the methyl group's location on the cyclohexyl ring, can dramatically modulate the affinity for biological targets.

Studies on methyl-substituted cyclohexyl PCP analogues have shown that positional isomerism is a critical factor. The cis-Ph/Me 1-(1-phenyl-4-methylcyclohexyl)piperidine was found to be more potent than its trans-Ph/Me counterpart, although both were considerably less potent than the highly active (-)-trans-1-(1-phenyl-2-methylcyclohexyl)piperidine. nih.gov This demonstrates that moving the methyl group from the 2-position to the 4-position on the cyclohexyl ring, and the resulting change in stereochemistry, significantly alters the compound's potency. The enantioselectivity observed for the 2-methyl substituted analogue suggests that the binding site can discriminate between the enantiotopic edges of the molecule. nih.gov

Role of Piperidine Ring Substituents

Modifications to the piperidine ring, particularly at the nitrogen atom, play a crucial role in defining the pharmacological profile of this compound analogues. The nature of the N-substituent can influence potency, selectivity, and whether the compound acts as an agonist or antagonist.

In studies of related piperidine derivatives, it has been shown that the N-substituent can dramatically affect antagonist potency and opioid receptor selectivity. For instance, in a series of (+)-(3R, 4R)-dimethyl-4-(3-hydroxyphenyl)piperidine opioid antagonists, the conformation of the N-substituent was found to be a key determinant of high binding affinity and selectivity. nih.gov Analogues with N-propylphenyl or N-propylcyclohexyl substituents achieved their high potency through a conformation where the connecting chain of the N-substituent is extended away from the piperidine nitrogen. nih.gov Furthermore, it was observed that N-substituents with secondary carbons directly attached to the piperidine nitrogen led to a significant loss of potency. nih.gov Elongating the N-alkyl chain in other piperidine derivatives has also been shown to significantly increase activity in certain assays. mdpi.com

Conformational Analysis and its Correlation with Biological Activity

The three-dimensional shape of a molecule is not static, and its preferred conformations can significantly influence its ability to bind to a biological target. For this compound analogues, the conformational states of both the piperidine and cyclohexyl rings are critical for biological activity.

Influence of Cyclohexyl Ring Conformation on Ligand Efficacy

The conformation of the cyclohexyl ring, particularly the cis/trans isomerism of the methyl group relative to the point of attachment to the piperidine ring, is a critical determinant of ligand efficacy. The relative orientation of the methyl group can affect how the entire cyclohexyl moiety fits into a binding pocket.

As established in studies of 1-(1-phenyl-2-methylcyclohexyl)piperidines, the trans-isomer exhibits significantly higher potency than the cis-isomer, which is inactive. nih.gov This stark difference in activity is a direct consequence of the different three-dimensional shapes of the isomers. The trans configuration places the phenyl and methyl groups on opposite sides of the cyclohexyl ring, leading to a specific conformation that is favorable for binding. The inactive cis-isomer, with both groups on the same side, adopts a different conformation that is presumably unable to productively engage with the binding site. This highlights that the conformational rigidity and specific spatial arrangement of substituents on the cyclohexyl ring are paramount for achieving high ligand efficacy.

Stereochemical Determinants of Ligand-Receptor Binding

The spatial arrangement of the methyl group on the cyclohexane (B81311) ring relative to the piperidine ring creates distinct cis and trans isomers, which often exhibit markedly different pharmacological profiles. Furthermore, the chiral centers within the molecule give rise to enantiomers that can also display significant variations in receptor binding. These differences underscore the precise conformational requirements for optimal interaction with the target receptor.

Research into the enantiomers of closely related compounds, such as 1-(1-phenyl-3-methylcyclohexyl)piperidines, has demonstrated substantial stereoselectivity in receptor binding. For instance, studies have shown a significant disparity in binding affinity for the PCP receptor between different stereoisomers. One study revealed a 40-fold difference between the binding affinities of the cis enantiomers and a fourfold difference between the affinities of the trans enantiomers. nih.gov This highlights that both the relative orientation of the substituents (cis/trans) and the absolute configuration (R/S) are crucial for potent receptor interaction.

The following table summarizes the binding affinities of different stereoisomers of a representative this compound analogue, illustrating the impact of stereochemistry on receptor binding.

| Compound | Stereoisomer | Receptor Affinity (Ki, nM) |

| Analogue A | cis-(1R,3R) | 15 |

| Analogue A | cis-(1S,3S) | 600 |

| Analogue A | trans-(1R,3S) | 250 |

| Analogue A | trans-(1S,3R) | 1000 |

Note: The data presented in this table is illustrative and based on findings for closely related analogues. Ki values represent the inhibition constant, where a lower value indicates higher binding affinity.

The significant differences in binding affinity observed between the stereoisomers underscore the highly specific nature of ligand-receptor interactions. The precise arrangement of atoms in three-dimensional space is a key determinant for a molecule's ability to bind to its biological target, a fundamental principle in the structure-activity relationship of this compound analogues.

Receptor Pharmacology and Biochemical Interaction Profiling of 3 4 Methylcyclohexyl Piperidine

Direct Interaction with Key Biological Targets

Modulatory Effects on Receptor Activity

Research into derivatives containing the 4-methylcyclohexyl and piperidine (B6355638) moieties has revealed significant modulatory effects on specific receptor systems, particularly cannabinoid and melanocortin receptors.

A novel class of potent cannabinoid receptor 2 (CB2) agonists has been developed based on a piperidine scaffold. nih.gov Optimization of these compounds for solubility and metabolic stability led to the identification of several potent and selective CB2 agonists. nih.gov In one series of 1,8-naphthyridin-2(1H)-one-3-carboxamides, the 4-methylcyclohexyl carboxamide group was specifically chosen based on favorable binding results, leading to the development of potent and highly selective CB2 receptor ligands. uniba.it

Furthermore, piperidine derivatives incorporating a cyclohexyl group have been identified as potent agonists for the melanocortin subtype-4 receptor (MC4R). nih.gov A study on structure-activity relationships (SAR) of MC4R agonists focused on the 4-alkyl piperidine core, identifying various alkyl substituents that result in compounds with good affinity and functional potency. A novel and selective MC4R small molecule agonist, which includes a 4-cyclohexyl-4-[...]-1-piperidinyl structure, was reported to show in vivo efficacy. nih.gov

Engagement with Specific Enzyme Systems

While direct enzymatic engagement by 3-(4-Methylcyclohexyl)piperidine is not extensively documented, studies on related compounds suggest potential interactions. The sigma-1 (σ1) receptor, for which many piperidine derivatives show affinity, shares sequence similarity with the fungal Δ8,7-isomerase enzyme. sigmaaldrich.com This has led to suggestions that sigma receptors may be involved in processes like neurosteroid biosynthesis. sigmaaldrich.com

In silico predictions suggest that various modified piperidine derivatives have the potential to affect different enzyme systems, although specific experimental validation for this compound is not available. clinmedkaz.org

Ligand Binding Site Characterization

Investigation of NMDA Receptor Phencyclidine (PCP) Binding Sites

The N-methyl-D-aspartate (NMDA) receptor is a critical ionotropic glutamate (B1630785) receptor involved in synaptic plasticity and transmission. nih.gov Certain piperidine derivatives, most notably phencyclidine (PCP), act as non-competitive antagonists at a binding site located within the receptor's ion channel. nih.govbiomolther.org

Direct studies on this compound are limited, but research on structurally similar compounds provides insight. The enantiomers of 1-(1-phenyl-3-methylcyclohexyl)piperidine, which share the methylcyclohexylpiperidine core, have been synthesized and evaluated for their affinity at the PCP receptor. nih.gov The cis-isomer (2b) demonstrated approximately one-third the binding affinity of PCP for the receptor, while the other isomers were less potent. nih.gov A notable 40-fold difference in binding affinity was observed between the two cis enantiomers. nih.gov Structure-activity relationship studies on various 1-(1-phenylcyclohexyl)amine derivatives further confirm that modifications to the piperidine and cyclohexyl rings significantly influence binding affinity to the NMDA receptor. biomolther.org

Cannabinoid Receptor Type 2 (CB2R) Ligand Interactions

The Cannabinoid Receptor Type 2 (CB2R) is primarily expressed in the immune system and is a significant therapeutic target. nih.gov The this compound moiety, particularly as a carboxamide derivative, has been integral to the development of selective CB2R ligands.

A series of 1,8-naphthyridin-2(1H)-one-3-carboxamide derivatives incorporating a 4-methylcyclohexyl carboxamide group were found to be potent and selective ligands for the CB2R. uniba.it These compounds were tested in competitive binding assays against human recombinant CB1R and CB2R, with many showing high selectivity and affinity in the nanomolar range for CB2R. uniba.it For instance, elongating a hydroxyalkyl chain at another position on the parent scaffold progressively increased CB2R affinity, with Kᵢ values improving from 2096 nM to as low as 3.60 nM. uniba.it The functional activity of these compounds was also confirmed, with several derivatives acting as CB2R agonists. uniba.it

Further optimization of a piperidine-based scaffold led to the identification of potent CB2 agonists that were selective over the CB1 receptor and demonstrated efficacy in an in vivo model of neuropathic pain. nih.gov

Table 1: Binding Affinity of Selected 1,8-Naphthyridin-2(1H)-one-3-carboxamide Derivatives for CB2R

This table presents data for derivatives where the 4-methylcyclohexyl carboxamide group was a key structural feature.

| Compound | Modification | CB2R Kᵢ (nM) |

|---|---|---|

| 4 | 1-(hydroxypropyl) | 48.9 |

| 5 | 1-(hydroxybutyl) | 12.0 |

| 6 | 1-(hydroxypentyl) | 3.60 |

| 7 | 1-(hydroxyhexyl) | 18.0 |

| 14 | 1-(4-fluorobutyl) | 2.20 |

Data sourced from a study on 1,8-naphthyridin-2(1H)-one-3-carboxamides. uniba.it

Sigma Receptor Ligand Profiling

Sigma receptors, including the σ1 and σ2 subtypes, are intracellular chaperone proteins involved in a variety of cellular functions. nih.gov Piperidine derivatives have been extensively investigated as high-affinity and selective sigma receptor ligands. nih.gov

Studies on phenoxyalkylpiperidines revealed that a 4-methyl substituent on the piperidine ring confers optimal interaction with the σ1 subtype. uniba.it N-[(4-methoxyphenoxy)ethyl]-4-methylpiperidines showed high affinity with Kᵢ values ranging from 0.89 to 1.49 nM for the σ1 receptor. uniba.it These compounds generally displayed moderate to low affinity for the σ2 receptor, making them selective σ1 ligands. uniba.it

In other series, piperidine derivatives were investigated as high-affinity and selective σ1 receptor ligands, with some 3,3-dimethylpiperidines showing high selectivity over the σ2 receptor. nih.gov A screening of piperidine-based compounds identified a potent σ1 receptor agonist with a Kᵢ value of 3.2 nM. nih.gov Furthermore, analogs of the sigma ligand PB28, such as the piperidine derivative PB221 (4-cyclohexyl-1-[...]-piperidine), have been recognized for their sigma-2 receptor affinity. researchgate.net

Table 2: Binding Affinity of Selected Piperidine Derivatives for Sigma Receptors

| Compound Class | Specific Compound Example | σ1 Receptor Kᵢ (nM) | σ2 Receptor Kᵢ (nM) |

|---|---|---|---|

| N-[(4-chlorophenoxy)ethyl]piperidines | (S)-1-[(4-chlorophenoxy)ethyl]-4-methylpiperidine | 0.34 | 118 |

| N-[(4-methoxyphenoxy)ethyl]piperidines | 1-[(4-methoxyphenoxy)ethyl]-4-methylpiperidine | 1.49 | 809 |

Data compiled from studies on various piperidine-based sigma receptor ligands. uniba.itnih.gov

Serotonin (B10506) Transporter Affinity Studies

A thorough search of scientific databases and literature has not identified any studies investigating the binding affinity or inhibitory activity of this compound at the serotonin transporter (SERT). While numerous studies exist for various piperidine derivatives, which are recognized for their high affinity to SERT, no data specifically detailing the Ki or IC50 values for this compound have been published. Therefore, its profile as a potential serotonin reuptake inhibitor remains uncharacterized.

CC Chemokine Receptor-3 (CCR3) Antagonist Interactions

There is no available research on the interaction between this compound and the CC Chemokine Receptor-3 (CCR3). The potential for this specific compound to act as a CCR3 antagonist has not been explored in published literature. Studies on other substituted piperidine structures have identified them as antagonists for this receptor, but information remains exclusive to those specific derivatives.

Inhibition of Parasitic Enzyme Targets (e.g., Trypanosoma cruzi related)

No studies were found that evaluate the efficacy of this compound as an inhibitor of enzymatic targets related to Trypanosoma cruzi, the parasite responsible for Chagas disease. The potential trypanocidal activity of this compound or its ability to inhibit key parasitic enzymes, such as cruzain, has not been documented in the accessible scientific domain.

Inhibition of Viral Proteases (e.g., CoV Mpro)

An extensive literature search yielded no information regarding the inhibitory activity of this compound against viral proteases, including the main protease (Mpro or 3CLpro) of SARS-CoV-2. While the search for novel Mpro inhibitors is a significant area of research, this particular compound has not been identified or tested as a potential inhibitor in published studies.

Computational Chemistry and Molecular Modeling Studies of 3 4 Methylcyclohexyl Piperidine

Quantum Chemical Investigations

Quantum chemical methods are pivotal in understanding the intrinsic properties of 3-(4-Methylcyclohexyl)piperidine, which are governed by its electronic structure and conformational flexibility.

Electronic Structure Analysis

The electronic structure of this compound is characterized by its saturated heterocyclic nature. Quantum-chemical calculations, such as those using Density Functional Theory (DFT), indicate that the highest occupied molecular orbital (HOMO) is typically localized on the nitrogen atom of the piperidine (B6355638) ring, specifically on its lone pair of electrons. This makes the nitrogen atom the primary site for nucleophilic and basic activity. The lowest unoccupied molecular orbital (LUMO) is generally distributed across the anti-bonding σ* orbitals of the C-N and C-H bonds.

The presence of the 4-methylcyclohexyl substituent at the C-3 position of the piperidine ring influences the electronic distribution primarily through inductive effects. The alkyl groups (both the cyclohexyl and the methyl group) are weakly electron-donating, which slightly increases the electron density on the piperidine ring and the basicity of the nitrogen atom compared to an unsubstituted piperidine. Non-empirical quantum-chemical calculations on related substituted piperidines have shown that alkyl substituents have a measurable effect on the electronic properties of the ring system. researchgate.netosi.lv The spatial arrangement of the molecule, determined by its conformation, also plays a crucial role in defining its electronic properties.

Intramolecular Charge Transfer and Stabilization Energy Calculations

Intramolecular charge transfer (ICT) typically occurs in molecules that possess distinct electron-donating and electron-accepting moieties, often connected by a π-conjugated system that facilitates the charge redistribution upon excitation. acs.orgossila.com In this compound, which is a fully saturated aliphatic system, significant ICT in the traditional sense is not an expected feature in the ground electronic state. The electron-donating character of the alkyl substituents is not pronounced enough to create a strong, permanent dipole through charge transfer.

Conformational Energy Landscape and Dynamics

The conformational landscape of this compound is complex, arising from the flexibility of both the piperidine and cyclohexane (B81311) rings. Both six-membered rings predominantly adopt chair conformations to minimize angular and torsional strain. ias.ac.inacs.org This leads to several possible stereoisomers depending on the relative orientations of the substituents.

The key conformational variables include:

The orientation of the 4-methylcyclohexyl group on the piperidine ring (axial or equatorial).

The orientation of the piperidine N-H bond (axial or equatorial).

The cis/trans isomerism of the 4-methylcyclohexyl group itself.

The orientation of the methyl group on the cyclohexane ring (axial or equatorial).

Molecular mechanics and DFT calculations are used to determine the relative energies of these conformers. nih.govrsc.org For 3-substituted piperidines, the substituent generally prefers the equatorial position to avoid 1,3-diaxial steric interactions. Similarly, the N-H bond has a slight preference for the equatorial position in the neutral form. rsc.org For the 1,4-disubstituted cyclohexane ring, the trans isomer with both substituents in equatorial positions is the most stable. Therefore, the global minimum energy conformation for trans-3-(4-methylcyclohexyl)piperidine is expected to have both the 3-substituent and the 4-methyl group in equatorial positions on their respective rings.

| Conformer Feature | Relative Energy (kcal/mol) - Representative Values | Description |

|---|---|---|

| Equatorial 3-substituent (Piperidine) | 0 (Reference) | The bulky 4-methylcyclohexyl group is in the sterically favored equatorial position. |

| Axial 3-substituent (Piperidine) | ~2.0 - 3.0 | Significant steric strain from 1,3-diaxial interactions makes this conformation less stable. |

| Equatorial N-H (Piperidine) | 0 (Reference) | Generally the more stable conformation for N-unsubstituted piperidines. rsc.org |

| Axial N-H (Piperidine) | ~0.2 - 0.5 | Slightly higher in energy due to torsional strain and stereoelectronic effects. rsc.org |

| Equatorial Methyl (Cyclohexane) | 0 (Reference) | The methyl group is in the sterically favored equatorial position. |

| Axial Methyl (Cyclohexane) | ~1.7 | Higher energy due to 1,3-diaxial interactions with cyclohexane ring hydrogens. |

Note: The energy values are representative and based on studies of similarly substituted piperidines and cyclohexanes. Actual values for this compound would require specific calculations.

Molecular Docking and Binding Mechanism Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode of ligands to proteins.

Prediction of Ligand-Protein Interactions

Molecular docking studies of ligands containing piperidine and cyclohexane moieties suggest that this compound can interact with protein active sites through a combination of forces. nih.gov The specific interactions are dictated by the topology and chemical nature of the binding pocket.

Hydrogen Bonding: The secondary amine of the piperidine ring is a key interaction point, capable of acting as both a hydrogen bond donor (N-H) and acceptor (N lone pair). In a biological context (pH ~7.4), the piperidine nitrogen is likely to be protonated (pKa ~11), making it a potent hydrogen bond donor.

Salt Bridges/Ionic Interactions: The protonated piperidinium (B107235) ion can form strong salt bridges with negatively charged amino acid residues such as aspartate (Asp) and glutamate (B1630785) (Glu). nih.gov

Hydrophobic and van der Waals Interactions: The bulky and nonpolar 4-methylcyclohexyl group provides a large surface area for favorable hydrophobic and van der Waals interactions with nonpolar residues like leucine (B10760876) (Leu), isoleucine (Ile), valine (Val), and phenylalanine (Phe). nih.govnih.gov

| Interaction Type | Molecular Feature | Potential Interacting Amino Acid Residues |

|---|---|---|

| Hydrogen Bond Donor | Piperidine N-H (neutral or protonated) | Asp, Glu, Ser, Thr, Tyr, Gln, Asn, Main-chain carbonyls |

| Hydrogen Bond Acceptor | Piperidine N (neutral) | Ser, Thr, Tyr, Gln, Asn, Arg, Lys, His |

| Salt Bridge | Protonated Piperidine (NH2+) | Asp, Glu |

| Hydrophobic/van der Waals | Cyclohexyl and Piperidine rings, Methyl group | Ala, Val, Leu, Ile, Pro, Phe, Trp, Met |

Elucidation of Active Site Binding Modes

The elucidation of the binding mode of this compound within a protein's active site depends heavily on the shape and properties of that site. Docking simulations explore various possible conformations and orientations of the ligand to find the most energetically favorable pose.

Intermolecular Interaction Analysis

The way molecules pack in a crystal lattice and interact with their neighbors is governed by a complex interplay of attractive and repulsive forces. Understanding these intermolecular interactions is fundamental to predicting the physicochemical properties of a compound. For this compound, computational methods provide a window into these non-covalent interactions.

Hirshfeld surface (HS) analysis is a valuable computational method used to visualize and quantify intermolecular interactions within a crystal structure. It partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. The surface is generated based on the distance from the surface to the nearest nucleus inside the surface (di) and the nearest nucleus outside the surface (de).

The normalized contact distance (dnorm), which is based on di, de, and the van der Waals radii of the atoms, is mapped onto the Hirshfeld surface. This mapping allows for the identification of regions of significant intermolecular contacts. Negative dnorm values, typically colored red, indicate contacts shorter than the van der Waals radii, such as hydrogen bonds. Positive values, colored blue, represent contacts longer than the van der Waals radii, and white areas denote contacts around the van der Waals separation.

For piperidine derivatives, Hirshfeld surface analysis has revealed the prevalence of certain types of interactions. nih.govresearchgate.net Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different intermolecular contacts. nih.gov In the crystal packing of piperidine-containing compounds, hydrogen-hydrogen (H···H), carbon-hydrogen (C···H/H···C), and nitrogen-hydrogen (N···H/H···N) contacts are typically the most significant contributors. nih.gov

The shape-index and curvedness are other properties that can be mapped onto the Hirshfeld surface. The shape-index provides information about the shape of the surface, with red and blue triangles indicating concave and convex regions, respectively, which can be indicative of π-π stacking interactions if aromatic rings were present. Curvedness highlights flat regions of the surface, which can also suggest stacking. nih.gov

Table 1: Expected Percentage Contributions of Intermolecular Contacts for this compound based on Hirshfeld Surface Analysis of Analogous Piperidine Derivatives.

| Contact Type | Expected Percentage Contribution (%) |

| H···H | > 70 |

| C···H/H···C | 15 - 20 |

| N···H/H···N | < 10 |

Note: This data is illustrative and based on findings for other piperidine derivatives. nih.gov The exact percentages for this compound would require experimental crystal structure data.

To gain a deeper, quantitative understanding of the forces driving intermolecular interactions, pairwise interaction energy decomposition analysis (PIEDA) can be employed. researchgate.netnih.gov This method, often used in conjunction with the Fragment Molecular Orbital (FMO) method, breaks down the total interaction energy between molecular fragments into physically meaningful components. researchgate.net This allows for a detailed analysis of the nature and strength of the interactions. nih.gov

The typical components of the interaction energy in PIEDA are:

Electrostatic (ES): The classical Coulombic interaction between the charge distributions of the molecules. This is a key component in interactions involving polar groups, such as the N-H bond in the piperidine ring.

Exchange-Repulsion (EX): This term arises from the Pauli exclusion principle, which prevents electrons of the same spin from occupying the same space, leading to a strong, short-range repulsive force.

Charge-Transfer (CT): This component accounts for the energy stabilization that occurs when electrons move from the occupied orbitals of one molecule to the unoccupied orbitals of another. This is a significant part of hydrogen bonding.

Dispersion (DI): This is an attractive force resulting from instantaneous fluctuations in electron density, leading to temporary induced dipoles. Dispersion forces are ubiquitous and particularly important for nonpolar moieties like the cyclohexane ring.

Table 2: Components of Pairwise Interaction Energy Decomposition Analysis.

| Energy Component | Description | Relevance to this compound |

| Electrostatic (ES) | Coulombic interaction between static charge distributions. | Important for the polar N-H group of the piperidine ring. |

| Exchange-Repulsion (EX) | Short-range repulsion due to the Pauli exclusion principle. | Prevents molecular collapse at close distances. |

| Charge-Transfer (CT) | Energy stabilization from electron donation between molecules. | A key component of N-H···N hydrogen bonds. |

| Dispersion (DI) | Attraction from correlated instantaneous electron fluctuations. | Dominant interaction for the nonpolar cyclohexane and methyl groups. |

This table provides a conceptual overview of the energy components in a PIEDA calculation. researchgate.netunl.edu

By dissecting the intermolecular interactions into these components, computational studies can provide a detailed picture of the forces that govern the supramolecular assembly of this compound, offering insights that complement experimental structural data.

Advanced Analytical Research Techniques for 3 4 Methylcyclohexyl Piperidine Characterization

Spectroscopic Characterization Methodologies

Spectroscopic techniques are fundamental to determining the molecular structure of 3-(4-Methylcyclohexyl)piperidine by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural assignment of this compound, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

The ¹H NMR spectrum of this compound is expected to be complex due to the numerous, often overlapping, signals from the aliphatic protons of the piperidine (B6355638) and cyclohexyl rings. Protons attached to carbons adjacent to the nitrogen atom (C2 and C6) in the piperidine ring typically appear in the downfield region of the aliphatic spectrum, around 2.5-3.1 ppm, similar to those in piperidine and 4-methylpiperidine. hmdb.cachemicalbook.com The remaining methine and methylene (B1212753) protons of both rings would produce a series of multiplets in the approximate range of 0.8-2.0 ppm. The methyl group on the cyclohexane (B81311) ring would appear as a doublet in the most upfield region, typically around 0.8-1.0 ppm.

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom producing a distinct signal. The chemical shifts for the piperidine ring carbons are influenced by the nitrogen atom, while the cyclohexane and methyl carbons appear at characteristic aliphatic chemical shifts.

The presence of multiple chiral centers means the compound can exist as a mixture of diastereomers (cis and trans isomers) and enantiomers. The precise spatial arrangement significantly influences the chemical environment of each nucleus, leading to distinct NMR spectra for each isomer. rsc.org Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for unambiguously assigning all proton and carbon signals and for determining the relative stereochemistry (cis/trans configuration) by analyzing coupling constants and through-space interactions (NOESY). mdpi.commdpi.com For instance, the vicinal coupling constant (³J) between protons on C3 and C4 can help differentiate between cis and trans isomers, as the magnitude of this coupling is dependent on the dihedral angle between the protons. rsc.orgmdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound This interactive table provides predicted chemical shift (δ) ranges based on analogous structures. Actual values may vary based on solvent, concentration, and isomeric form.

| Atom Type | Nucleus | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| Piperidine C2-H, C6-H | ¹H | 2.5 - 3.1 | Adjacent to nitrogen, typically downfield. |

| Piperidine/Cyclohexyl Ring CH, CH₂ | ¹H | 1.0 - 2.0 | Complex, overlapping multiplet region. |

| Cyclohexyl -CH₃ | ¹H | 0.8 - 1.0 | Upfield doublet. |

| Piperidine N-H | ¹H | Variable (1.0 - 3.0) | Broad signal, position is solvent/concentration dependent. |

| Piperidine C2, C6 | ¹³C | ~45 - 55 | Carbons adjacent to nitrogen. |

| Piperidine/Cyclohexyl Ring CH, CH₂ | ¹³C | ~20 - 45 | Aliphatic carbon region. |

| Cyclohexyl -CH₃ | ¹³C | ~20 - 25 | Methyl carbon signal. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nih.gov For this compound, the FT-IR spectrum would be characterized by several key absorption bands.

Table 2: Characteristic FT-IR Absorption Bands for this compound This interactive table shows the expected vibrational frequencies for the key functional groups in the molecule.

| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Secondary Amine | 3300 - 3500 | Moderate, Broad |

| C-H Stretch | Alkyl CH, CH₂, CH₃ | 2850 - 3000 | Strong, Sharp |

| C-H Bend/Scissor | CH₂ | ~1465 | Variable |

| C-H Bend (Umbrella) | CH₃ | ~1375 | Variable |

| C-N Stretch | Aliphatic Amine | 1020 - 1250 | Weak-Moderate |

High-Resolution Mass Spectrometry and Chromatographic Analysis

Chromatographic methods are employed to separate the compound from impurities or other components in a mixture, while mass spectrometry provides information on molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a critical technique for unequivocally determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy (typically to four or more decimal places). measurlabs.comresearchgate.net For this compound (C₁₂H₂₃N), the theoretical exact mass can be calculated. When ionized, typically by protonation to form the [M+H]⁺ ion, HRMS can confirm the molecular formula by matching the measured m/z value to the theoretical value, distinguishing it from other molecules with the same nominal mass. researchgate.net

Furthermore, the fragmentation patterns observed in the mass spectrum provide structural information. libretexts.orglibretexts.org Common fragmentation pathways for this molecule would likely involve cleavage at the C-C bond connecting the two rings, or ring-opening fragmentation of either the piperidine or cyclohexane moieties. nih.govwikipedia.org The stability of the resulting fragment ions often dictates the most abundant peaks in the spectrum. libretexts.org

Liquid Chromatography-Mass Spectrometry (LC/MS)

LC/MS combines the powerful separation capabilities of liquid chromatography with the sensitive detection and identification power of mass spectrometry. nih.gov This technique is particularly useful for analyzing this compound in complex matrices or for separating its stereoisomers.

A reversed-phase HPLC column (e.g., C18) can be used to separate the compound from more polar or less polar impurities. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an additive like formic acid to promote ionization. nih.gov The eluent is then introduced into the mass spectrometer, commonly using an electrospray ionization (ESI) source, which is well-suited for polar, nitrogen-containing compounds. Tandem mass spectrometry (LC-MS/MS) can be used for even greater specificity, where the parent ion is selected, fragmented, and the resulting daughter ions are detected, providing definitive structural confirmation. nih.gov This method is highly effective for quantifying trace levels of piperidine-containing compounds and their metabolites. tandfonline.com

Gas Chromatography Techniques

Gas chromatography (GC) is a suitable technique for the analysis of volatile and thermally stable compounds like this compound. google.com The sample is vaporized and separated on a capillary column (e.g., a non-polar DB-1 or a more polar column like CP-Volamine) based on its boiling point and interaction with the column's stationary phase. researchgate.netgoogle.com

GC coupled with a Flame Ionization Detector (FID) can be used for quantification, while coupling to a Mass Spectrometer (GC-MS) provides both separation and structural identification. nih.gov GC-MS is highly effective for separating isomers and identifying components based on their unique mass spectra. oup.com In some cases, derivatization of the amine group, for instance with pentafluorobenzoyl chloride, can be performed to improve chromatographic properties and detection sensitivity. oup.com Headspace GC is another valuable approach, particularly for detecting volatile piperidine impurities in non-volatile samples. google.com

X-ray Crystallography for Molecular and Crystal Structure Determination

X-ray crystallography stands as a definitive analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This powerful method provides precise information on bond lengths, bond angles, and conformational details, which are crucial for understanding the structure-property relationships of a molecule like this compound. While specific crystallographic data for this compound is not publicly available, the principles of the technique and the expected structural features can be thoroughly discussed based on the well-established crystallography of related piperidine and cyclohexane derivatives. iucr.orgebi.ac.uk

The process of X-ray crystallography involves irradiating a single crystal of the target compound with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots of varying intensities. By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the molecule can be generated. From this map, the precise coordinates of each atom in the crystal lattice can be determined, revealing the molecule's complete spatial arrangement. nih.gov

For a molecule such as this compound, X-ray crystallography would provide invaluable insights into several key structural aspects:

Conformation of the Piperidine and Cyclohexane Rings: Both the piperidine and cyclohexane rings are known to adopt a stable chair conformation to minimize steric strain. iucr.orgwikipedia.org X-ray analysis would confirm the specific chair conformations present in the solid state.

Stereochemistry: The compound this compound can exist as multiple stereoisomers due to the presence of chiral centers and the cis/trans isomerism of the substituted rings. X-ray crystallography is an unparalleled method for determining the absolute configuration of these stereocenters and the relative orientation of the substituents on both rings. nih.gov

Intermolecular Interactions: The packing of molecules in the crystal lattice is governed by intermolecular forces such as hydrogen bonding (involving the piperidine N-H group) and van der Waals interactions. ebi.ac.uk Understanding these interactions is key to explaining the physical properties of the compound, such as its melting point and solubility. The crystal structure of piperidine itself is characterized by chains of molecules formed by N-H···N hydrogen bonds. iucr.orgebi.ac.uk

Hypothetical Crystallographic Data for this compound

While awaiting experimental determination, a hypothetical set of crystallographic data for a plausible isomer of this compound is presented below to illustrate the type of information obtained from an X-ray diffraction experiment. This data is based on typical values observed for other substituted piperidine derivatives. crystallography.net

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₂H₂₃N |

| Formula Weight | 181.32 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 14.1 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 1170 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.03 |

| R-factor | < 0.05 |

Detailed Research Findings from Related Structures

Studies on various piperidine derivatives have consistently shown the piperidine ring in a chair conformation. nih.govmdpi.com For instance, the crystal structure of piperidine itself, determined at 150 K, reveals a chair conformation with the N-H bond in an equatorial position, forming N-H···N hydrogen-bonded chains. iucr.org In more complex substituted piperidines, the specific orientation of the substituents (axial vs. equatorial) is determined to minimize steric hindrance and optimize intermolecular interactions. nih.gov The determination of the crystal structure of a p-bromobenzoyl derivative of a 2-aryl-4-methylenepiperidine, for example, was crucial in confirming the cis-stereochemistry of the substituents. nih.gov The molecular packing in the crystals of piperidine derivatives is often characterized by layers or chains of molecules linked by hydrogen bonds and further stabilized by van der Waals forces. mdpi.com

The application of X-ray crystallography to this compound would therefore be expected to reveal a chair conformation for both the piperidine and cyclohexane rings. The analysis would definitively establish the cis or trans relationship between the piperidine ring and the methyl group on the cyclohexane ring, as well as the equatorial or axial disposition of the substituents on both rings. This detailed structural information is fundamental for understanding the molecule's chemical behavior and for any potential applications in fields such as medicinal chemistry, where precise three-dimensional structure is a critical determinant of biological activity. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.